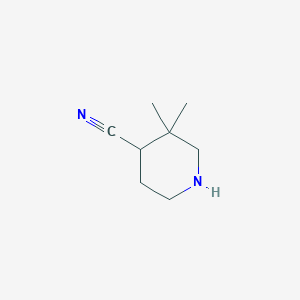
(R)-3-Amino-2,3-dihydrothiophene 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-Amino-2,3-dihydrothiophene 1,1-dioxide is a heterocyclic compound that belongs to the class of thiophene dioxides. Thiophene dioxides are known for their unique chemical properties and have been extensively studied for their applications in various fields such as medicinal chemistry, materials science, and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-2,3-dihydrothiophene 1,1-dioxide typically involves the oxidation of thiophene derivatives. One common method is the oxidation of dihydrothiophene using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid . The reaction is usually carried out under mild conditions to prevent over-oxidation and to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of ®-3-Amino-2,3-dihydrothiophene 1,1-dioxide can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improves the yield and purity of the product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
®-3-Amino-2,3-dihydrothiophene 1,1-dioxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
®-3-Amino-2,3-dihydrothiophene 1,1-dioxide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ®-3-Amino-2,3-dihydrothiophene 1,1-dioxide involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the sulfone group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects . The compound’s ability to undergo redox reactions also makes it a potential candidate for use in oxidative stress-related studies .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Benzothiadiazine 1,1-dioxide: Known for its diuretic and antihypertensive properties.
1,2,5-Thiadiazole 1,1-dioxide: Used in the construction of functional molecular materials.
Benzo[b]thiophene-1,1-dioxide: Studied for its applications in medicinal chemistry and materials science.
Uniqueness
®-3-Amino-2,3-dihydrothiophene 1,1-dioxide is unique due to its specific structural features, such as the presence of both an amino group and a sulfone groupAdditionally, its chiral nature adds another layer of complexity and potential for enantioselective synthesis and applications .
Properties
Molecular Formula |
C4H7NO2S |
|---|---|
Molecular Weight |
133.17 g/mol |
IUPAC Name |
(3R)-1,1-dioxo-2,3-dihydrothiophen-3-amine |
InChI |
InChI=1S/C4H7NO2S/c5-4-1-2-8(6,7)3-4/h1-2,4H,3,5H2/t4-/m1/s1 |
InChI Key |
YQYVLIKFODWGAV-SCSAIBSYSA-N |
Isomeric SMILES |
C1[C@@H](C=CS1(=O)=O)N |
Canonical SMILES |
C1C(C=CS1(=O)=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{tetrahydro-1'H-dispiro[cyclopropane-1,2'-pyrrolizine-6',1''-cyclopropan]-7'a-yl}methanol](/img/structure/B13902229.png)

![(4aS,7aS)-7,7-difluoro-1,2,3,4,4a,5,6,7a-octahydrocyclopenta[c]pyridine;hydrochloride](/img/structure/B13902243.png)
![5,6,7,8-Tetrahydro-2-(trifluoromethyl)imidazo[1,2-a]pyridin-8-amine](/img/structure/B13902245.png)

![2-(Piperidin-4-ylmethoxy)-1H-benzo[d]imidazole](/img/structure/B13902256.png)
![(2S)-7,10-dibromo-2-phenyl-2,3-dihydroimidazo[2,1-a]isoquinoline](/img/structure/B13902263.png)
![2-(3-Amino-1-bicyclo[1.1.1]pentanyl)acetonitrile;hydrochloride](/img/structure/B13902273.png)


![(1S)-1-methyl-7-(trifluoromethyl)-1H-pyrano[4,3-c]pyridin-4-one](/img/structure/B13902290.png)



